Calcium Methanesulfonate

Overview

Description

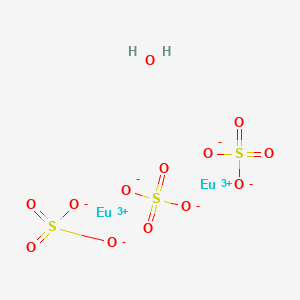

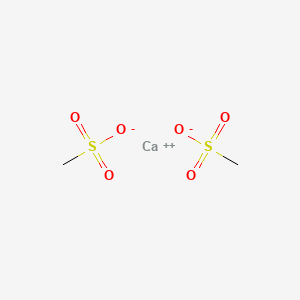

Calcium Methanesulfonate, also known as Methanesulfonic Acid Calcium Salt, is a compound with the molecular formula C2H6CaO6S2 and a molecular weight of 230.26 . It is a solid at 20°C .

Synthesis Analysis

While specific synthesis methods for Calcium Methanesulfonate were not found, methanesulfonic acid (MSA), from which it is derived, can be synthesized by combining methanol, hydrogen, and sulfur to make dimethyldisulfide (DMDS), followed by the catalytic air oxidation of methyl mercaptan to MSA .Molecular Structure Analysis

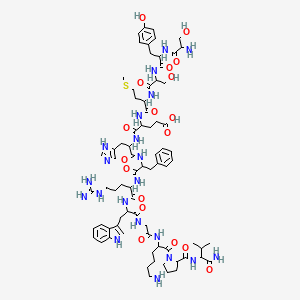

The molecular structure of Calcium Methanesulfonate consists of two carbon atoms, six hydrogen atoms, one calcium atom, six oxygen atoms, and two sulfur atoms .Chemical Reactions Analysis

While specific chemical reactions involving Calcium Methanesulfonate were not found, it’s worth noting that methanesulfonic acid, its parent compound, is a very strong acid with a pKa of -1.9 . It is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water .Physical And Chemical Properties Analysis

Calcium Methanesulfonate is a solid at 20°C . .Scientific Research Applications

Atmospheric Chemistry

Calcium Methanesulfonate plays a role in atmospheric chemistry through the heterogeneous reactions of gaseous methanesulfonic acid (MSA) with calcium carbonate particles. This process is studied using techniques like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and ion chromatography (IC). The reactions are significant for understanding the geochemical sulfur cycle and the formation of methanesulfonate in the atmosphere .

Hydrometallurgy

In the field of hydrometallurgy, Calcium Methanesulfonate is emerging as a potential alternative to traditional acids like sulfuric and hydrochloric acid. Its properties, such as high solubility of its salts and compatibility with electrowinning of metals, make it suitable for metal leaching processes. It’s particularly interesting for lead hydrometallurgy and can be used in copper, zinc, cobalt, nickel, and rare earths metallurgy .

Environmental Impact

Calcium Methanesulfonate’s low toxicity and biodegradability contribute to its environmental appeal. It’s part of the natural geochemical sulfur cycle, which makes it an environmentally friendly choice for various industrial applications, including those in atmospheric and hydrometallurgical research .

Industrial Applications

The compound’s stability and non-oxidizing nature, combined with hydrogen peroxide, can create strongly oxidizing lixiviants that are useful in industrial processes like the leaching of copper from chalcopyrite or dissolving metallic silver. Its increasing global production is expected to support more sustainable industrial processes .

Analytical Chemistry

In analytical chemistry, the reaction products of Calcium Methanesulfonate with other compounds can be identified and quantified using techniques like ion chromatography. This is crucial for environmental monitoring and understanding chemical interactions in various settings .

Agricultural Chemistry

Calcium Methanesulfonate may also have applications in agricultural chemistry, particularly in the study of biogenic sulfur gases from agricultural fields. Understanding these processes is important for environmental assessments and developing strategies to mitigate agricultural emissions .

Future Directions

Methanesulfonic acid, from which Calcium Methanesulfonate is derived, has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

Mechanism of Action

Target of Action

Calcium Methanesulfonate primarily targets calcium carbonate and kaolinite particles . These particles are involved in various biochemical processes and play a crucial role in maintaining the balance of certain chemical reactions within the system .

Mode of Action

Calcium Methanesulfonate interacts with its targets through a process known as heterogeneous reactions . In these reactions, gaseous methanesulfonic acid (a component of Calcium Methanesulfonate) reacts with calcium carbonate and kaolinite particles at room temperature . The product of this reaction is methanesulfonate, which is identified in the condensed phase .

Biochemical Pathways

The interaction of Calcium Methanesulfonate with its targets affects several biochemical pathways. For instance, it influences the sulfur cycle, a crucial biochemical pathway in nature . The high solubility of methanesulfonate salts, a product of the reaction, in water compared to sulfate salts, plays a significant role in this process .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Calcium Methanesulfonate significantly impact its bioavailability. It exhibits high chemical stability against redox reactions and hydrolysis, as well as high thermal stability . Furthermore, it has commendable biodegradability and low toxicity, making it a suitable compound for various applications .

Result of Action

The molecular and cellular effects of Calcium Methanesulfonate’s action are significant. Its interaction with calcium carbonate and kaolinite particles leads to the formation of methanesulfonate . This product, due to its high solubility in water, can influence various cellular processes and molecular interactions .

Action Environment

Environmental factors greatly influence the action, efficacy, and stability of Calcium Methanesulfonate. For instance, the concentration of gaseous methanesulfonic acid, a component of Calcium Methanesulfonate, affects the uptake coefficient of the reaction with calcium carbonate and kaolinite . Furthermore, the presence of other compounds in the environment, such as sulfuric acid, can lead to the regeneration of methanesulfonic acid and the formation of other products .

properties

IUPAC Name |

calcium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Ca/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEYVLQUNDGUEC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6CaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558358 | |

| Record name | Calcium dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium Methanesulfonate | |

CAS RN |

58131-47-8 | |

| Record name | Calcium dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)